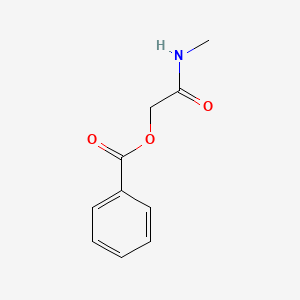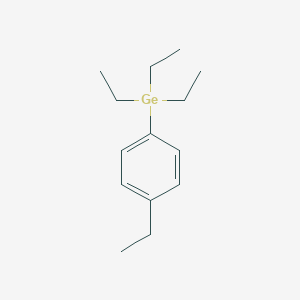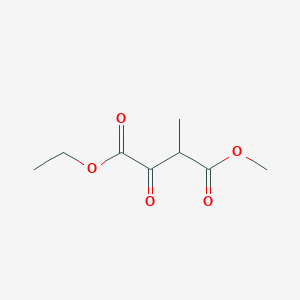
Benzoic acid methylcarbamoylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid methylcarbamoylmethyl ester: is an organic compound that belongs to the ester family. Esters are known for their pleasant aromas and are widely used in various industries, including pharmaceuticals, food, and cosmetics. This particular ester is derived from benzoic acid and methylcarbamoylmethyl alcohol, resulting in a compound with unique chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Esterification: The most common method for preparing benzoic acid methylcarbamoylmethyl ester is through the esterification of benzoic acid with methylcarbamoylmethyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Transesterification: Another method involves the transesterification of methyl benzoate with methylcarbamoylmethyl alcohol. This reaction can be catalyzed by a base such as sodium methoxide.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts and microwave-assisted reactions are also explored to enhance reaction rates and reduce energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: Benzoic acid methylcarbamoylmethyl ester can undergo hydrolysis in the presence of an acid or base to yield benzoic acid and methylcarbamoylmethyl alcohol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Aminolysis: Reaction with amines can convert the ester into amides.
Common Reagents and Conditions:
Acidic Hydrolysis: Requires a strong acid catalyst like hydrochloric acid and water.
Basic Hydrolysis (Saponification): Uses a strong base like sodium hydroxide.
Reduction: Utilizes lithium aluminum hydride or diisobutylaluminum hydride.
Aminolysis: Involves amines such as ammonia or primary amines.
Major Products:
Hydrolysis: Benzoic acid and methylcarbamoylmethyl alcohol.
Reduction: Benzoic alcohol and methylcarbamoylmethyl alcohol.
Aminolysis: Benzoic amide and methylcarbamoylmethyl amide.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of various pharmaceuticals and fine chemicals.
- Employed in the study of esterification and transesterification reactions.
Biology:
- Investigated for its potential antimicrobial properties.
- Studied for its role in metabolic pathways involving ester hydrolysis.
Medicine:
- Explored as a potential prodrug for delivering active pharmaceutical ingredients.
- Used in the formulation of topical medications due to its ability to penetrate the skin.
Industry:
- Utilized in the production of fragrances and flavoring agents.
- Applied in the manufacture of polymers and resins .
Mécanisme D'action
The mechanism of action of benzoic acid methylcarbamoylmethyl ester involves its hydrolysis to benzoic acid and methylcarbamoylmethyl alcohol. Benzoic acid is known to exert antimicrobial effects by disrupting microbial cell membranes and inhibiting enzyme activity. The ester itself may also interact with biological membranes, enhancing the delivery of active compounds .
Comparaison Avec Des Composés Similaires
Methyl benzoate: Another ester of benzoic acid, commonly used in fragrances and as a solvent.
Ethyl benzoate: Similar in structure and used in similar applications as methyl benzoate.
Benzyl benzoate: Used as a medication and insect repellent.
Uniqueness: Benzoic acid methylcarbamoylmethyl ester is unique due to the presence of the methylcarbamoylmethyl group, which imparts distinct chemical properties and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound .
Propriétés
Numéro CAS |
106231-50-9 |
|---|---|
Formule moléculaire |
C10H11NO3 |
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
[2-(methylamino)-2-oxoethyl] benzoate |
InChI |
InChI=1S/C10H11NO3/c1-11-9(12)7-14-10(13)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12) |
Clé InChI |
ZWAHHEQQTJUTPW-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)COC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-({[(1H-Benzimidazol-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14330506.png)
![6,7-Dihydro-7-hydroxy-5H-thieno[3,2-b]thiopyran-2-sulfonamide](/img/structure/B14330509.png)

![4,4,4',4'-Tetramethyl-2H,2'H,4H,4'H-3,3'-spirobi[[1]benzopyran]-7,7'-diol](/img/structure/B14330525.png)

![N~1~-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine](/img/structure/B14330536.png)


![1-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-3-ethylurea](/img/structure/B14330560.png)



